molecular formula C16H25ClN2O5 B12299379 2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid

2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid

Cat. No.: B12299379
M. Wt: 360.8 g/mol
InChI Key: GICOKXUAIACRIF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid is a compound that consists of two distinct chemical entities The first part, 2-(4-Chlorophenoxy)-2-methylpropanoic acid, is a chlorinated phenoxy acid, while the second part, 2,6-diaminohexanoic acid, is a diamino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic acid typically involves the chlorination of phenoxyacetic acid followed by methylation. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride and methylating agents like methyl iodide.

2,6-diaminohexanoic acid can be synthesized through the hydrogenation of 2,6-dinitrohexanoic acid. This process often requires a hydrogenation catalyst such as palladium on carbon and specific reaction conditions, including temperature and pressure control.

Industrial Production Methods

Industrial production methods for these compounds may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Both compounds can undergo oxidation reactions. For example, 2-(4-Chlorophenoxy)-2-methylpropanoic acid can be oxidized to form corresponding carboxylic acids.

    Reduction: 2,6-diaminohexanoic acid can be reduced to form hexanoic acid derivatives.

    Substitution: Halogen substitution reactions are common for chlorinated compounds like 2-(4-Chlorophenoxy)-2-methylpropanoic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid may yield chlorinated carboxylic acids, while reduction of 2,6-diaminohexanoic acid may produce hexanoic acid derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropanoic acid and 2,6-diaminohexanoic acid have various scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as reagents in chemical reactions.

    Biology: Studied for their potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for their potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 2-(4-Chlorophenoxy)-2-methylpropanoic acid may inhibit certain enzymes by binding to their active sites, while 2,6-diaminohexanoic acid may interact with proteins and nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: Similar in structure to 2-(4-Chlorophenoxy)-2-methylpropanoic acid but lacks the methyl group.

    2,6-Diaminopimelic acid: Similar to 2,6-diaminohexanoic acid but has an additional carboxyl group.

Uniqueness

The uniqueness of 2-(4-Chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid lies in its combined structure, which may confer unique chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C16H25ClN2O5

Molecular Weight

360.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanoic acid;2,6-diaminohexanoic acid

InChI

InChI=1S/C10H11ClO3.C6H14N2O2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;7-4-2-1-3-5(8)6(9)10/h3-6H,1-2H3,(H,12,13);5H,1-4,7-8H2,(H,9,10)

InChI Key

GICOKXUAIACRIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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